molecular formula C7H5BrN2O3 B3040558 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 21678-94-4

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B3040558
CAS No.: 21678-94-4
M. Wt: 245.03 g/mol
InChI Key: FYLHPRHSQDINCZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring.

Preparation Methods

The synthesis of 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the reaction of 4-bromo-2-nitroanisole with hydrazine hydrate, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and organometallic reagents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, in biological applications, it may act as a fluorescent probe by binding to specific biomolecules and altering their fluorescence properties .

Comparison with Similar Compounds

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate can be compared with other benzoxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-bromo-5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c1-12-5-3-2-4-7(6(5)8)9-13-10(4)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLHPRHSQDINCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NO[N+](=C2C=C1)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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